8-bromoisoquinolin-7-ol hydrobromide
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Overview
Description
8-bromoisoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C9H7Br2NO. It is a derivative of isoquinoline, featuring a bromine atom at the 8th position and a hydroxyl group at the 7th position, combined with a hydrobromide salt. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromoisoquinolin-7-ol hydrobromide typically involves the bromination of isoquinolin-7-ol. The process can be summarized as follows:
Bromination: Isoquinolin-7-ol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8th position.
Formation of Hydrobromide Salt: The resulting 8-bromoisoquinolin-7-ol is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and salt formation steps.
Chemical Reactions Analysis
Types of Reactions
8-bromoisoquinolin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium nitrite.
Major Products Formed
Oxidation: Formation of 8-bromoisoquinolin-7-one.
Reduction: Formation of isoquinolin-7-ol.
Substitution: Formation of 8-aminoisoquinolin-7-ol or 8-nitroisoquinolin-7-ol.
Scientific Research Applications
8-bromoisoquinolin-7-ol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromoisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-chloroisoquinolin-7-ol hydrobromide
- 8-fluoroisoquinolin-7-ol hydrobromide
- 8-iodoisoquinolin-7-ol hydrobromide
Uniqueness
8-bromoisoquinolin-7-ol hydrobromide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2613381-61-4 |
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Molecular Formula |
C9H7Br2NO |
Molecular Weight |
304.97 g/mol |
IUPAC Name |
8-bromoisoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;/h1-5,12H;1H |
InChI Key |
KDHFLFORRUDFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)Br)O.Br |
Purity |
95 |
Origin of Product |
United States |
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